molecular formula C14H13N3OS B2690418 3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea CAS No. 118708-31-9

3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea

Cat. No.: B2690418
CAS No.: 118708-31-9
M. Wt: 271.34
InChI Key: BLPJQEHCDQOKBW-UHFFFAOYSA-N
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Description

3-Benzoyl-1-[(pyridin-4-yl)methyl]thiourea is a heterocyclic compound that features a benzoyl group attached to a thiourea moiety, which is further linked to a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea typically involves the reaction of benzoyl chloride with thiourea in the presence of a base, followed by the introduction of the pyridinylmethyl group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-1-[(pyridin-4-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoyl or pyridinyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

3-Benzoyl-1-[(pyridin-4-yl)methyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzoyl and pyridinyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

  • 3-Benzoyl-1-(pyridin-3-yl)thiourea
  • 3-Benzoyl-1-(pyridin-2-yl)thiourea
  • 3-Benzoyl-1-(pyridin-4-yl)thiourea

Uniqueness: 3-Benzoyl-1-[(pyridin-4-yl)methyl]thiourea is unique due to the presence of the pyridinylmethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, specificity, and overall efficacy in various applications compared to its analogs.

Properties

IUPAC Name

N-(pyridin-4-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-13(12-4-2-1-3-5-12)17-14(19)16-10-11-6-8-15-9-7-11/h1-9H,10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPJQEHCDQOKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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